molecular formula C11H11ClN2O B8752347 6-Chloro-N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide CAS No. 102905-24-8

6-Chloro-N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide

Cat. No. B8752347
CAS RN: 102905-24-8
M. Wt: 222.67 g/mol
InChI Key: BNPOIOWUWYGKFL-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

102905-24-8

Product Name

6-Chloro-N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

6-chloro-N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H11ClN2O/c1-4-11(2,3)14-10(15)8-5-6-9(12)13-7-8/h1,5-7H,2-3H3,(H,14,15)

InChI Key

BNPOIOWUWYGKFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 ml three neck flask was equipped with a mechanical stirrer, a thermometer, addition funnel, a gas inlet and a cooling bath. 6-Chloronicotinic acid (15.0 gm, 0.095 mole) along with dry THF (150 ml) was placed in this flask and was cooled to about -20° C. under a nitrogen atmosphere. Triethylamine (9.8 gm, 0.10 mole) was added in one portion, followed by the dropwise addition of methanesulfonyl chloride (11.4 gm, 0.01 mole) while maintaining the reaction mixture at -10° to -20° C. Upon complete addition of methanesulfonyl chloride, the mixture was stirred at about -20° C. for one hour. 1,1-Dimethylpropargyl amine (11.9 gm, 0.14 mole) was added gradually while keeping the reaction mixture below -10° C., then was stirred at this temperature for 1 hour. The resulting product was processed in a manner analogous to that described in example 3a. Recrystallization of the crude product from a mixture of hexane and methylene chloride (95:5) afforded 19 gm pure product.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,1-Dimethylpropargyl amine
Quantity
11.9 g
Type
reactant
Reaction Step Six

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